Product packaging for 5-Hydroxy-3-hexyn-2-one(Cat. No.:)

5-Hydroxy-3-hexyn-2-one

Cat. No.: B8603119
M. Wt: 112.13 g/mol
InChI Key: USZMBCHPJDNWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-3-hexyn-2-one (C₆H₈O₂, MW 112.13) is a chiral hydroxyketone that serves as a critical advanced synthon in complex natural product synthesis. Its primary research value lies in its use as a key precursor for installing the stereochemically defined pyrroline units found in native photosynthetic hydroporphyrins, such as those in bacteriochlorophyll a . Researchers utilize this compound in multi-step synthetic routes to create dihydrodipyrrin scaffolds, which are essential building blocks for the total synthesis of photosynthetic tetrapyrrole macrocycles . The mechanism of action for this compound is rooted in its bifunctional molecular structure, which contains both a hydroxyl group and an alkynone system. This allows it to undergo strategic transformations, notably serving as a precursor in Sonogashira coupling reactions with 2-iodopyrroles, followed by anti-Markovnikov hydration and Paal-Knorr ring closure to form the desired chiral pyrroline rings . The compound is typically prepared and handled with strict maintenance of stereochemical integrity, making it a valuable reagent for constructing densely functionalized chiral molecules with two stereocenters on a six-carbon scaffold . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B8603119 5-Hydroxy-3-hexyn-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

5-hydroxyhex-3-yn-2-one

InChI

InChI=1S/C6H8O2/c1-5(7)3-4-6(2)8/h5,7H,1-2H3

InChI Key

USZMBCHPJDNWEW-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(=O)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Hydroxy 3 Hexyn 2 One and Its Analogs

Direct Synthesis Approaches to the 5-Hydroxy-3-hexyn-2-one Scaffold

Several direct synthetic routes to the this compound scaffold have been reported, primarily involving the formation of the key carbon-carbon bond between a three-carbon and a one-carbon synthon, followed by or preceded by functional group manipulation.

A common and straightforward approach involves the nucleophilic addition of a propargyl alcohol-derived organometallic reagent to an electrophilic carbonyl compound. For instance, the lithium salt of 3-butyn-2-ol (B105428) can be generated by deprotonation with a strong base like n-butyllithium. This nucleophile can then react with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) to furnish the target molecule.

Alternatively, the Grignard reagent of a protected propargyl alcohol can be employed. The reaction of propargyl alcohol with ethylmagnesium bromide followed by the addition of acetaldehyde (B116499) represents a viable pathway. Subsequent oxidation of the resulting diol would yield this compound.

Another strategy involves the oxidation of a readily available precursor like 3-hexyn-2,5-diol. Selective oxidation of one of the secondary alcohols is required to obtain the desired product. Various oxidizing agents can be employed for this purpose, with the choice of reagent being crucial to avoid over-oxidation or reaction at the alkyne.

A summary of common direct synthesis approaches is presented in the table below.

Starting Material 1Starting Material 2Key ReagentsProduct
3-Butyn-2-olAcetaldehydeGrignard Reagent Formation, then OxidationThis compound
Propargyl alcoholAcetic anhydrideBase (e.g., n-BuLi)This compound
3-Hexyn-2,5-diol-Selective Oxidizing AgentThis compound

Asymmetric Synthesis of Chiral this compound Derivatives

The presence of a stereocenter at the C5 position of this compound makes the development of asymmetric synthetic methods a critical area of research. Enantiomerically enriched derivatives of this compound are valuable precursors for the synthesis of complex chiral molecules.

Stereoselective Construction via Chiral Auxiliaries

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the context of synthesizing chiral this compound derivatives, a chiral auxiliary can be temporarily attached to one of the reacting partners to direct the approach of the other, thereby controlling the formation of the new stereocenter.

One strategy involves the use of a chiral auxiliary-modified enolate in a Michael addition to an α,β-alkynyl ketone. For example, an N-acyloxazolidinone derived from a chiral amino alcohol can be converted to its enolate, which then adds to a suitable alkynyl ketone. The chiral auxiliary shields one face of the enolate, leading to a diastereoselective addition. Subsequent removal of the auxiliary reveals the chiral product. Evans' oxazolidinones and Oppolzer's camphorsultam are well-established chiral auxiliaries for such transformations. wikipedia.org

Another approach is the diastereoselective addition of an organometallic reagent to an α,β-alkynyl ketone bearing a chiral auxiliary. The auxiliary, often attached at a position remote from the reacting center, can influence the conformation of the substrate and direct the nucleophilic attack.

Chiral Auxiliary TypeReaction TypeSubstrateResult
Evans' OxazolidinoneMichael Additionα,β-Alkynyl KetoneDiastereoselective formation of a new C-C bond
Oppolzer's CamphorsultamAldol-type ReactionAldehydeDiastereoselective formation of a new stereocenter

Enantioselective Catalytic Transformations in Hexynone Synthesis

The use of chiral catalysts to achieve enantioselectivity is a highly efficient and atom-economical approach. For the synthesis of chiral this compound derivatives, two main catalytic strategies are prominent: the asymmetric addition of alkynes to aldehydes and the asymmetric reduction of ynones.

Enantioselective Alkynylation of Aldehydes: This method involves the addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst to generate a chiral propargyl alcohol. While this provides the alcohol stereocenter, a subsequent oxidation would be required to install the ketone functionality. Numerous catalytic systems have been developed for this transformation, often employing chiral ligands complexed to metals like zinc, titanium, or copper.

Asymmetric Reduction of Alkynyl Ketones: A more direct route involves the enantioselective reduction of a prochiral alkynyl ketone precursor. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful technique for this purpose. Chiral ruthenium and iridium complexes are effective catalysts for the transfer of hydrogen from a hydrogen source, such as isopropanol (B130326) or formic acid, to the ketone, yielding the chiral propargylic alcohol with high enantioselectivity. acs.orgorganic-chemistry.orgacs.orgnih.gov For instance, iridium-catalyzed ATH of various alkynyl ketones using sodium formate (B1220265) and ethanol (B145695) as the hydrogen source has been shown to produce chiral propargylic alcohols in high yields and with excellent enantiomeric excess. acs.orgorganic-chemistry.orgacs.orgnih.gov

Catalytic MethodCatalyst SystemSubstrateProductEnantioselectivity
Asymmetric Transfer HydrogenationChiral Iridium Spiro CatalystAlkynyl KetoneChiral Propargylic AlcoholUp to 98% ee acs.org
Asymmetric Transfer HydrogenationChiral Ruthenium-TsDPENAlkynyl KetoneChiral Propargylic AlcoholHigh ee

Chirality Transfer in Reactions Leading to this compound Congeners

Chirality transfer involves the conversion of one form of chirality into another within a molecule. In the synthesis of analogs of this compound, this can be a powerful strategy to establish new stereocenters with high stereocontrol.

A notable example is the use of chiral allenes. The axial chirality of an allene (B1206475) can be effectively transferred to a new point stereocenter. For instance, the reaction of a chiral allenylmetal reagent with an aldehyde can proceed with high diastereoselectivity, where the stereochemistry of the resulting homopropargylic alcohol is dictated by the chirality of the allene. Subsequent functional group manipulations could then lead to the desired this compound congener. The success of such reactions often relies on the specific metal counterion and the reaction conditions. nih.gov

Strategic Derivatization of this compound

The hydroxyl group of this compound often requires protection to allow for selective reactions at other parts of the molecule, such as the ketone or the alkyne. The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Hydroxyl Group Protection and Deprotection Strategies

A variety of protecting groups are available for alcohols, with silyl (B83357) ethers, tetrahydropyranyl (THP) ethers, and benzyl (B1604629) ethers being among the most common.

Silyl Ethers: Silyl ethers are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole. wikipedia.orgmasterorganicchemistry.comresearchgate.net They are generally stable to a wide range of non-acidic and non-fluoride-containing reagents. Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. libretexts.orgorganic-chemistry.orgresearchgate.net The steric bulk of the silyl group can be varied to tune its stability and allow for selective deprotection in the presence of other silyl ethers. researchgate.net

Tetrahydropyranyl (THP) Ethers: THP ethers are formed by the acid-catalyzed reaction of the alcohol with dihydropyran. total-synthesis.comyoutube.com They are stable to basic, organometallic, and reducing reagents. organic-chemistry.org A drawback is the introduction of a new stereocenter, which can lead to diastereomeric mixtures if the alcohol is already chiral. organic-chemistry.org Deprotection is readily accomplished under mild acidic conditions, such as acetic acid in aqueous THF or using a Lewis acid. acs.orgnih.govorganic-chemistry.org Mild, non-acidic deprotection methods using reagents like lithium chloride in aqueous DMSO have also been developed. acs.org

Benzyl Ethers: Benzyl ethers are formed by the Williamson ether synthesis, reacting the alkoxide of the alcohol with a benzyl halide. organic-chemistry.orguwindsor.ca They are robust protecting groups, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. uwindsor.ca A key advantage is their removal by catalytic hydrogenolysis (H₂/Pd-C), which are neutral and mild conditions, making them orthogonal to many other protecting groups. chemrxiv.orgambeed.comrsc.orgyoutube.com

Protecting GroupProtection ReagentsKey Stability FeaturesDeprotection Conditions
Silyl Ether (e.g., TBDMS)TBDMSCl, ImidazoleStable to bases, organometallicsFluoride ion (TBAF), Acid
Tetrahydropyranyl (THP) EtherDihydropyran, Acid catalystStable to bases, organometallics, hydridesMild acid, Lewis acids
Benzyl (Bn) EtherBenzyl bromide, BaseStable to acids, bases, many redox reagentsCatalytic Hydrogenolysis (H₂/Pd-C)

Alkynone Functionalization and Elaboration

The inherent reactivity of the dual functional groups in γ-hydroxy-α,β-alkynones, such as this compound, presents a versatile platform for the synthesis of a variety of complex molecules. The strategic manipulation of the hydroxyl and alkynone moieties allows for intramolecular cyclizations and other elaborations, leading to the formation of valuable heterocyclic scaffolds.

A significant advancement in the functionalization of γ-hydroxyalkynones is the gold(I)-catalyzed intramolecular cyclization to produce substituted 3(2H)-furanones. organic-chemistry.orgacs.orgresearchgate.net This methodology offers a powerful and efficient route to these important structural motifs, which are present in numerous biologically active natural products. organic-chemistry.org The reaction typically employs a cationic gold(I) catalyst, generated in situ from a gold(I) chloride precursor and a silver salt, to activate the alkyne functionality towards nucleophilic attack by the pendant hydroxyl group. organic-chemistry.orgacs.org

Detailed studies have shown that a combination of (p-CF₃C₆H₄)₃PAuCl and AgOTf is a highly effective catalytic system for this transformation, affording the desired 3(2H)-furanones in good to excellent yields under mild conditions. organic-chemistry.orgacs.orgresearchgate.net The reaction demonstrates a broad substrate scope, accommodating various substituents on the alkynone backbone.

The following table summarizes the results of the gold(I)-catalyzed cyclization of various γ-hydroxyalkynones to their corresponding 3(2H)-furanones, showcasing the efficiency and scope of this synthetic methodology. organic-chemistry.org

EntrySubstrate (γ-Hydroxyalkynone)Catalyst SystemSolventTime (h)Product (3(2H)-Furanone)Yield (%)
15-Hydroxy-1-phenyl-3-hexyn-2-one(p-CF₃C₆H₄)₃PAuCl/AgOTfToluene0.55-Methyl-5-phenethyl-3(2H)-furanone94
21,5-Diphenyl-5-hydroxy-3-pentyn-2-one(p-CF₃C₆H₄)₃PAuCl/AgOTfToluene15-Benzyl-5-phenyl-3(2H)-furanone91
35-Hydroxy-5-methyl-1-phenyl-3-hexyn-2-one(p-CF₃C₆H₄)₃PAuCl/AgOTfToluene1.55,5-Dimethyl-2-phenethyl-3(2H)-furanone85
45-Ethenyl-5-hydroxy-1-phenyl-3-heptyn-2-one(p-CF₃C₆H₄)₃PAuCl/AgOTfToluene25-Ethenyl-5-propyl-2-phenethyl-3(2H)-furanone88
56-Hydroxy-2-heptyn-4-one(p-CF₃C₆H₄)₃PAuCl/AgOTfToluene32,2-Dimethyl-5-ethyl-3(2H)-furanone75

This catalytic system is not only limited to the formation of five-membered rings. The elaboration of γ-hydroxyalkynones can be directed towards the synthesis of six-membered heterocycles, such as 2,3-dihydro-4H-pyran-4-ones, by carefully selecting the substrate structure. organic-chemistry.orgacs.org This highlights the versatility of the alkynone functional group as a linchpin for constructing diverse heterocyclic systems.

The proposed mechanism for this gold-catalyzed cyclization involves the initial coordination of the cationic gold(I) species to the alkyne. organic-chemistry.org This activation facilitates the intramolecular nucleophilic attack of the hydroxyl group, leading to the formation of a vinyl-gold intermediate. Subsequent protonolysis furnishes the enol form of the furanone, which then tautomerizes to the more stable keto form.

Further elaboration of the resulting heterocyclic products can lead to a wide array of complex molecular architectures. The ketone functionality within the 3(2H)-furanone or 2,3-dihydro-4H-pyran-4-one ring can serve as a handle for subsequent chemical modifications, including reduction, addition of organometallic reagents, or condensation reactions, thereby expanding the synthetic utility of the initial γ-hydroxyalkynone building block.

Reaction Chemistry and Mechanistic Investigations of 5 Hydroxy 3 Hexyn 2 One

Reactivity of the Alkyne Moiety in 5-Hydroxy-3-hexyn-2-one

The carbon-carbon triple bond (alkyne) in this compound is a site of high electron density, making it susceptible to various addition and cyclization reactions. Its conjugation with the ketone group polarizes the alkyne, rendering the β-carbon electrophilic and influencing its reactivity.

Transition Metal-Catalyzed Alkyne Transformations

Transition metals are frequently used to catalyze reactions involving alkynes, enabling the formation of complex molecular architectures. wikipedia.orgorgsyn.org One of the most notable reactions for this class of compounds is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.gov This reaction is typically mediated by cobalt carbonyl complexes, although other metals like rhodium and iridium have also been employed. wikipedia.orgmdpi.com

The reaction begins with the formation of a stable hexacarbonyl dicobalt complex with the alkyne. wikipedia.orgnih.gov Subsequent coordination of an alkene, followed by migratory insertion of carbon monoxide and reductive elimination, yields the cyclopentenone product. wikipedia.org The intramolecular version of the Pauson-Khand reaction is particularly powerful for constructing fused bicyclic systems. wikipedia.orgmdpi.com Additives such as N-methylmorpholine N-oxide (NMO) can be used to promote the reaction under milder conditions. wikipedia.org

Table 1: Representative Pauson-Khand Reaction Conditions This table illustrates general conditions for the Pauson-Khand reaction, applicable to alkynyl substrates.

Catalyst/Mediator Alkene Partner Additive Solvent Temperature Product Type Ref
Co₂(CO)₈ Norbornadiene None Toluene Reflux Bicyclic Cyclopentenone nih.gov
[RhCl(CO)₂]₂ 1-Hexene None Toluene 50 °C Substituted Cyclopentenone mdpi.com
Co₂(CO)₈ Ethylene NMO Dichloromethane 25 °C α,β-Cyclopentenone wikipedia.org

Nucleophilic Additions to the Alkyne

The alkyne in this compound is activated by the adjacent electron-withdrawing ketone group, making it an excellent Michael acceptor for conjugate nucleophilic additions. acs.org This 1,4-addition occurs at the β-carbon of the alkynyl ketone system. libretexts.org A wide range of "soft" nucleophiles, particularly thiols and amines, readily add across the triple bond. acs.orgnih.gov

The addition of thiols (thiol-yne reaction) is a highly efficient process that can often be performed under mild, base-catalyzed conditions and in a variety of solvents, including water. acs.orgnih.gov The reaction typically proceeds via an anti-addition mechanism, leading to the formation of a vinyl sulfide. The high nucleophilicity of the thiolate anion contributes to the reaction's high conversion rates. nih.gov

Table 2: Nucleophilic Addition of Thiols to Activated Alkynes This table shows examples of thiol additions to α,β-alkynyl carbonyl compounds, demonstrating the expected reactivity for this compound.

Alkynyl Substrate Thiol Nucleophile Catalyst/Base Solvent Product Ref
4-Phenyl-3-butyn-2-one 1,3-Propanedithiol Magnesium Oxide Acetonitrile Dithioacetal nih.gov
Methyl Propiolate 2-Naphthalenethiol Triethylamine Diethyl Ether Vinyl Sulfide nih.gov
Crotonyl Thiol Ester N-acetyl-L-cysteine None (pH 9.8) Acetonitrile/Water Thiol Adduct nih.gov

Reactivity of the Ketone Functionality in this compound

The ketone group is a key reactive center, participating in nucleophilic additions at the carbonyl carbon and reactions involving the α-protons.

Carbonyl Condensation Reactions

The ketone functionality can undergo aldol condensation reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis. sigmaaldrich.com In this reaction, the ketone can act as either the nucleophile (after deprotonation of the α-carbon to form an enolate) or as the electrophile. sigmaaldrich.comlibretexts.org The reaction between two carbonyl compounds under basic or acidic catalysis forms a β-hydroxy ketone, which can subsequently dehydrate upon heating to yield an α,β-unsaturated ketone. sigmaaldrich.comlibretexts.org

When this compound acts as the enolate donor, deprotonation occurs at the C-1 methyl group. This enolate can then attack an electrophilic carbonyl compound, such as an aldehyde. This type of reaction, known as a crossed aldol reaction, can be controlled to favor a specific product, especially if the aldehyde partner has no α-hydrogens. libretexts.org

Reductions of the Ketone Group

The ketone group can be selectively reduced to a secondary alcohol using hydride-based reducing agents. masterorganicchemistry.comchemguide.co.uk Sodium borohydride (NaBH₄) is a mild and selective reagent commonly used for this transformation, as it typically does not reduce the alkyne functionality. masterorganicchemistry.comwikipedia.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. chemguide.co.uk A subsequent protonation step, usually involving the alcoholic solvent or an aqueous workup, yields the alcohol. masterorganicchemistry.com The reduction of the ketone in this compound would result in the formation of hex-3-yne-2,5-diol.

Table 3: Conditions for the Reduction of Ketones to Secondary Alcohols This table provides general conditions for the reduction of ketones, which are applicable to this compound.

Reducing Agent Solvent Temperature Product Type Ref
Sodium Borohydride (NaBH₄) Methanol or Ethanol (B145695) 0 °C to Room Temp. Secondary Alcohol wikipedia.org
Lithium Aluminium Hydride (LiAlH₄) Diethyl Ether or THF 0 °C to Room Temp. Secondary Alcohol masterorganicchemistry.com
Sodium Borohydride (NaBH₄) Methanol Room Temp. Methylene Group (via Tosylhydrazone) orgsyn.org

Transformations Involving the Hydroxyl Group of this compound

The secondary hydroxyl group at the C-5 position can undergo typical alcohol reactions, such as oxidation and esterification. The presence of the neighboring ketone and alkyne functionalities can influence the reactivity and stability of the products.

Oxidation of the secondary alcohol in this compound would yield a diketone, specifically hex-3-yne-2,5-dione. Various oxidizing agents can accomplish this transformation. Reagents like o-iodoxybenzoic acid (IBX) are known to be effective for converting β-hydroxy ketones into the corresponding β-diketones. organic-chemistry.org Other common oxidants for secondary alcohols include chromic acid (Jones reagent) and pyridinium chlorochromate (PCC). smolecule.com The choice of oxidant is crucial to avoid unwanted side reactions with the alkyne moiety.

Furthermore, the hydroxyl group can be converted into other functional groups. For instance, it can be acylated to form esters or converted into a better leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions. Catalytic acetylation can be performed under acidic conditions to yield the corresponding acetate ester. nih.gov

Oxidation Reactions and Product Characterization

The secondary alcohol group in this compound is susceptible to oxidation to yield the corresponding diketone, 3-hexyne-2,5-dione. The choice of oxidant is crucial to avoid unwanted side reactions involving the alkyne. Mild, selective methods are generally preferred.

Modern oxidation protocols for propargylic alcohols often employ catalytic systems that are both efficient and environmentally benign. One such method involves an iron(III) nitrate, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride co-catalyst system, which uses oxygen from the air as the terminal oxidant. organic-chemistry.org This approach is known for its high yields and applicability to a wide range of propargylic alcohols. organic-chemistry.orgorganic-chemistry.org

Another advanced method is electrochemical oxidation, which offers a green alternative to traditional reagents. osti.govacs.org In this technique, an electrical potential is used to drive the oxidation. For sensitive substrates like propargylic alcohols, a mediator such as N-hydroxytetrafluorophthalimide (TFNHPI) can be employed to facilitate the electron transfer at the anode, preventing decomposition of the starting material or product. osti.govacs.org

In some cases, oxidation of the alkyne itself can occur, especially with strong peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). While secondary propargylic alcohols are less prone than tertiary ones, such reactions can lead to complex rearrangements. For instance, studies on tertiary propargylic alcohols have shown that epoxidation of the alkyne can lead to a highly reactive oxirene intermediate, which then undergoes rearrangement to form different products, such as tetrasubstituted enoic acids. thieme-connect.com

Product characterization for the oxidation of this compound would typically involve standard spectroscopic techniques. The formation of 3-hexyne-2,5-dione would be confirmed by the disappearance of the O-H stretch in the infrared (IR) spectrum and the downfield shift of the C5-proton in the 1H NMR spectrum, which would become a singlet integrating to three protons. 13C NMR would show the appearance of a new carbonyl signal.

Oxidation Method Typical Reagents/Conditions Primary Product Key Features
Catalytic Aerobic OxidationFe(NO3)3·9H2O, TEMPO, NaCl, Toluene, RT3-Hexyne-2,5-dioneUses O2 as the oxidant; mild conditions; high yields. organic-chemistry.org
Electrochemical OxidationTFNHPI (mediator), CH3CN/H2O, undivided cell3-Hexyne-2,5-dioneGreen chemistry approach; avoids stoichiometric metal oxidants. osti.govacs.org
Peroxy Acid Oxidationm-CPBAPotential for alkyne rearrangement productsCan lead to complex oxidative rearrangements instead of simple alcohol oxidation. thieme-connect.com

Substitution and Elimination Pathways

The hydroxyl group of this compound is a poor leaving group. Therefore, substitution and elimination reactions at the C5 position require its conversion into a better leaving group. libretexts.orgmasterorganicchemistry.com

Substitution Reactions: For nucleophilic substitution, the alcohol can be activated under acidic conditions or by conversion to a sulfonate ester.

Activation with Acid: Treatment with strong hydrohalic acids (HBr, HCl) protonates the hydroxyl group, converting it into a good leaving group (H2O). youtube.comchemistrysteps.com The subsequent reaction with the halide ion can proceed via an SN1 or SN2 mechanism. Given that C5 is a secondary carbon, both pathways are possible, and the choice depends on the specific conditions and the nucleophilicity of the halide. An SN1 pathway would involve a secondary propargylic carbocation intermediate, which could be prone to rearrangement, although in this specific structure, significant rearrangement is unlikely. An SN2 pathway would lead to inversion of stereochemistry at the C5 center. libretexts.org

Conversion to Sulfonate Esters: A more controlled method involves converting the alcohol to a tosylate (-OTs) or mesylate (-OMs) using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. chemistrysteps.com These sulfonate esters are excellent leaving groups. Subsequent reaction with a wide range of nucleophiles (e.g., N3-, CN-, Br-) proceeds cleanly via an SN2 mechanism, yielding the corresponding 5-substituted-3-hexyn-2-one with inversion of configuration. chemistrysteps.com

Elimination Reactions: Dehydration of this compound would lead to the formation of a conjugated enyne system. This typically requires a strong acid (like H2SO4) and heat. youtube.com The reaction would proceed via an E1 mechanism, involving the formation of the same carbocation intermediate as the SN1 reaction. The proton is eliminated from C6, yielding 5-hexen-3-yn-2-one. If the hydroxyl group is first converted to a tosylate, elimination can be induced using a strong, non-nucleophilic base (like DBU) via an E2 mechanism.

Reaction Type Reagents Intermediate/Mechanism Product
SN2 Substitution1. TsCl, Pyridine2. NaBrTosylate intermediate, SN25-Bromo-3-hexyn-2-one
SN1/E1H2SO4, HeatPropargylic carbocation5-Hexen-3-yn-2-one (E1)
SN2 SubstitutionSOCl2, PyridineChlorosulfite ester, SN25-Chloro-3-hexyn-2-one

Cascade and Multi-Component Reactions Incorporating this compound Substructures

The ynone functionality is a powerful building block for cascade reactions, enabling the rapid construction of complex molecular architectures from simple starting materials.

C-C Bond Cleavage-Initiated Cascades

While the carbon-carbon triple bond is generally robust, under specific catalytic conditions, ynones can undergo cascade reactions initiated by C-C bond cleavage. These transformations often lead to profound structural reorganizations.

For instance, gold-catalyzed reactions of ynones with nucleophiles have been shown to proceed through an oxidative cyclization/C-C bond cleavage pathway. nih.gov This process can transform the ynone into a highly functionalized linear amide, effectively cleaving the C≡C bond during the sequence. nih.gov Similarly, copper-catalyzed carbene chemistry has been employed to formally cleave the triple bond of ynones in a step-economy process that simultaneously forms new C-C bonds, leading to products like 1,4-ketoaldehydes or cyclopentenones. researchgate.net

Another relevant cascade involves the reaction of ynones with benzylamines to form β-enaminones. These intermediates can then undergo a C(CO)-C(Ar) bond cleavage, followed by migration and aerobic hydroxylation, to produce 5-hydroxy-1H-pyrrol-2(5H)-ones. researchgate.netorganic-chemistry.org This demonstrates how the ynone substructure can be used as a linchpin in a one-pot strategy to build complex heterocyclic systems. organic-chemistry.org

Cycloaddition Reactions with Hexynone Moieties

The electron-deficient alkyne of the hexynone moiety is an excellent participant in various cycloaddition reactions, serving as a dienophile or dipolarophile to construct five- and six-membered rings.

[3+2] Cycloadditions: The reaction of the ynone with organic azides, a classic example of "click" chemistry, can be catalyzed by copper(I) salts to produce highly substituted 1,2,3-triazoles. libretexts.org This reaction is a Huisgen 1,3-dipolar cycloaddition and is known for its high efficiency and functional group tolerance.

Diels-Alder Reactions ([4+2] Cycloadditions): The hexynone can act as a dienophile in Diels-Alder reactions with electron-rich dienes. This would lead to the formation of a cyclohexadiene ring, which could subsequently aromatize depending on the substituents and reaction conditions.

Catalyzed Cycloadditions: Transition metals can catalyze unique cycloaddition pathways. For example, gold(I) catalysts have been used to mediate the reaction of 1-(1-alkynyl)cyclopropyl ketones with nucleophiles, leading to the formation of substituted furans through a complex cycloaddition and rearrangement cascade. acs.org

Cycloaddition Type Reactant Partner Catalyst Product Class
[3+2] Dipolar CycloadditionOrganic Azide (e.g., Benzyl (B1604629) Azide)Cu(I)1,4,5-Trisubstituted 1,2,3-Triazole
[4+2] Diels-Alder1,3-ButadieneThermalSubstituted Cyclohexadiene
Formal [3+2] CycloadditionOlefins (with aryl cyclopropyl ketones)Ru(bpy)32+ (photocatalyst)Substituted Cyclopentanes nih.gov

Photochemical and Radical-Mediated Transformations of Related Hexynone Systems

The conjugated ynone system is amenable to photochemical and radical-mediated reactions, which can provide access to unique molecular structures not easily obtained through thermal methods.

Photochemical excitation of α,β-unsaturated ketones can lead to a variety of transformations, including cycloadditions and rearrangements. For ynones, irradiation can promote [2+2] cycloadditions with alkenes to form cyclobutene derivatives. Furthermore, acyl radicals can be generated from aldehydes and subsequently added to alkynes under photochemical conditions to synthesize ynones, highlighting the involvement of radical intermediates in the chemistry of these systems. nih.govacs.org

Radical-initiated cascades offer powerful methods for functionalizing molecules containing alkyne moieties. Ring-opening/alkynylation cascades, for example, can use radical C-C bond cleavage of strained cycloalkanols to generate a γ-keto radical, which is then trapped by an alkynylating agent. organic-chemistry.org This type of transformation generates distal alkynylated ketones, demonstrating how a radical process can be used to build complex chains. organic-chemistry.org

The alkynylation of radicals, often termed SOMOphilic (Singly Occupied Molecular Orbital) alkynylation, is a key transformation. acs.org Alkyl radicals, generated through various means (e.g., photoredox catalysis, fragmentation), can add to specialized alkynylating agents, leading to the formation of a new C-C bond and transfer of the alkyne group. nih.govrsc.org These cascades can be highly complex, involving multiple bond-forming and bond-breaking steps in a single pot, often driven by the formation of stable products. rsc.org For a system like this compound, radical abstraction of the hydrogen from the hydroxyl group could initiate fragmentation or rearrangement pathways.

Applications in Complex Molecule and Natural Product Synthesis

5-Hydroxy-3-hexyn-2-one as a Precursor in Total Synthesis

The utility of this compound as a starting material or key intermediate is evident in its application to the synthesis of diverse and complex target molecules. The reactivity of its alkyne and oxygen-containing functional groups can be harnessed to construct core cyclic and polyfunctionalized systems.

Photosynthetic tetrapyrrole macrocycles, such as chlorophylls (B1240455) and bacteriochlorophylls, are fundamental to life, playing a critical role in light-harvesting processes. nih.govresearchgate.net The total synthesis of these complex structures relies on the construction of substituted pyrrole (B145914) rings, which are then assembled into the larger macrocyclic framework. digitellinc.comnih.gov this compound serves as a masked precursor to a key intermediate for pyrrole synthesis.

The strategic application involves the hydration of the alkyne in this compound. This reaction, typically catalyzed by acid or mercury salts, converts the alkyne into a ketone, yielding hexane-2,5-dione. This resulting 1,4-dicarbonyl compound is an ideal substrate for the Paal-Knorr pyrrole synthesis. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In this classic reaction, the 1,4-diketone is condensed with ammonia (B1221849) or a primary amine under acidic conditions to form a substituted pyrrole. researchgate.net

This two-step transformation is summarized below:

StepReactionReactant(s)ProductSignificance
1Alkyne HydrationThis compound, H₂O, H⁺/Hg²⁺ catalystHexane-2,5-dioneUnmasking of the 1,4-dicarbonyl functionality.
2Paal-Knorr SynthesisHexane-2,5-dione, R-NH₂ (e.g., NH₃)2,5-Dimethyl-1-R-pyrroleFormation of the core heterocyclic building block.

The resulting substituted pyrroles are fundamental units that can be further elaborated and coupled through various methods to construct the complex dihydrodipyrrin halves of bacteriochlorophylls, ultimately leading to the total synthesis of these vital natural products. digitellinc.com

Oxygen heterocycles, particularly substituted furans and furanones, are prevalent scaffolds in a wide array of bioactive natural products and pharmaceuticals. bohrium.comresearchgate.net this compound provides multiple pathways for the construction of these important molecular motifs.

One efficient method mirrors the strategy used for pyrroles. The intermediate, hexane-2,5-dione, when subjected to acid-catalyzed dehydration (in the absence of an amine), undergoes an intramolecular cyclization to yield 2,5-dimethylfuran, another example of the Paal-Knorr synthesis. alfa-chemistry.com

Alternatively, this compound can undergo direct intramolecular cyclization without prior alkyne hydration. The hydroxyl group can act as an internal nucleophile, attacking the alkyne. This process can be promoted by various electrophiles or transition metals (e.g., Au, Ag, Cu), leading to the formation of substituted furans or dihydrofurans. nih.govorganic-chemistry.org This approach offers a more direct route to functionalized oxygen heterocycles.

Synthetic PathwayKey TransformationResulting Heterocycle
Indirect (via 1,4-Diketone) Paal-Knorr Furan (B31954) Synthesis2,5-Dimethylfuran
Direct Cyclization Electrophile-mediated Hydroxalkyne CyclizationSubstituted Furans/Dihydrofurans

These strategies enable the assembly of furan rings that form the core of compounds with diverse biological activities, making this compound a valuable precursor in medicinal chemistry.

Beyond its role in forming heterocyclic rings, this compound is itself a polyfunctional scaffold that allows for extensive synthetic elaboration. The distinct reactivity of its three functional groups can be selectively addressed to build molecular complexity. This versatility makes it an attractive starting point for creating diverse molecular libraries for drug discovery and materials science.

The potential for synthetic diversification is outlined in the table below, highlighting key transformations for each functional group:

Functional GroupReaction TypePotential ReagentsResulting Functionality
Alkyne Sonogashira CouplingAryl/Vinyl Halide, Pd/Cu catalystAryl/Vinyl-substituted Alkyne
ReductionH₂, Lindlar's catalyst or Na/NH₃(Z)- or (E)-Alkene
Click Chemistry (CuAAC)Azide, Cu(I) catalystTriazole
Ketone Aldol CondensationAldehyde/Ketone, Base/Acidα,β-Unsaturated Ketone
Grignard ReactionR-MgBrTertiary Alcohol
Reductive AminationAmine, NaBH₃CNAmine
Alcohol Oxidation (Jones, PCC)CrO₃, H₂SO₄ or Pyridinium chlorochromateKetone (forms 1,4-diketone)
Etherification (Williamson)Alkyl Halide, BaseEther
EsterificationAcyl Chloride, PyridineEster

By combining these transformations in various sequences, complex acyclic and carbocyclic scaffolds rich in functionality can be constructed, demonstrating the compound's value as a versatile synthetic chiron.

Strategic Integration of this compound Motifs

The unique structure of this compound influences not only the reactions in which it participates but also the overarching strategy employed in the design of a total synthesis.

The compound is well-suited for both convergent and divergent synthetic plans. researchgate.net

Conversely, in a divergent synthesis , a single starting material is transformed into a diverse library of compounds through different reaction pathways. This compound is an excellent substrate for this approach. For instance, the stereo-divergent functionalization of its alkyne moiety can lead to either E- or Z-alkenes, which can then be carried forward to produce distinct families of final products from a common precursor. researchgate.net This strategy is highly valuable in medicinal chemistry for generating analogues for structure-activity relationship (SAR) studies.

Retrosynthetic analysis is a problem-solving technique where a target molecule is conceptually broken down into simpler precursors. wikipedia.orgjournalspress.com The presence of a structural motif related to this compound within a target molecule strongly guides this disconnection process.

Recognizing a substituted pyrrole or furan ring in a target molecule often prompts a retrosynthetic disconnection based on the Paal-Knorr synthesis, leading back to a 1,4-dicarbonyl precursor. amazonaws.com A subsequent transform, recognizing that a 1,4-diketone can arise from alkyne hydration, would lead the synthetic chemist to a hydroxy-alkyne precursor like this compound.

Furthermore, the γ-hydroxy acetylenic ketone motif itself is a powerful retron. It suggests a primary disconnection between the carbon bearing the hydroxyl group and the adjacent alkyne carbon (C4-C5 bond). This disconnection corresponds to the forward reaction of nucleophilic addition of an acetylide to an aldehyde. youtube.comyoutube.com

Retrosynthetic TransformTarget Molecule FeaturePrecursor Synthon/Equivalent
Paal-Knorr Disconnection Substituted Pyrrole or Furan1,4-Diketone
Alkyne Hydration Disconnection 1,4-DiketoneAcetylenic Ketone
Acetylide Addition Disconnection γ-Hydroxy AlkyneAcetylide + Aldehyde

Therefore, the structure of this compound provides clear and logical pathways for retrosynthetic analysis, simplifying the complex task of designing a synthetic route to intricate molecules.

Biomimetic Synthesis Approaches Leveraging Hexynone Reactivity

Biomimetic synthesis seeks to mimic nature's strategies for constructing complex molecules, often involving cascade reactions that efficiently build molecular complexity from simple precursors. wikipedia.org While direct biomimetic applications of this compound are not extensively documented in scientific literature, its structure is amenable to several biomimetic-type transformations. The inherent reactivity of the propargyl alcohol and ynone functionalities allows for hypothetical biomimetic pathways that could lead to diverse molecular scaffolds found in natural products.

One plausible biomimetic transformation is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.orgrsc.org This reaction mimics certain enzymatic dehydrations and isomerizations in biosynthetic pathways. In the case of this compound, this rearrangement would yield (3E)-5-hydroxyhex-3-en-2-one, a conjugated enone that is a common structural motif in natural products and a versatile synthetic intermediate. wikipedia.orgresearchgate.net The reaction proceeds through a protonated intermediate, followed by a 1,3-shift of the hydroxyl group and tautomerization. organicreactions.org The use of mild acid catalysts can favor this rearrangement over other potential side reactions. rsc.org

Table 1: Representative Catalysts for Meyer-Schuster Rearrangement of Propargylic Alcohols
CatalystReaction ConditionsKey FeaturesReference
Protic Acids (e.g., H₂SO₄, PTSA)Typically harsh conditions, high temperatures.Traditional method, can lead to side products. rsc.org
Lewis Acids (e.g., InCl₃)Milder conditions, often with microwave irradiation.Improved yields and stereoselectivity. wikipedia.org
Transition Metals (e.g., Ru, Ag-based)Mild conditions, high functional group tolerance.Can suppress competing reactions like the Rupe rearrangement. wikipedia.org
Hypophosphorus AcidAqueous conditions, in technical toluene.Efficient for a range of propargylic alcohols. rsc.org

Further emulating biosynthetic pathways, the enone product of the Meyer-Schuster rearrangement could serve as a substrate for subsequent biomimetic cyclizations. For instance, a Nazarov-type cyclization could be envisioned. wikipedia.orgrsc.org The Nazarov cyclization is a 4π-electrocyclic ring closure of a divinyl ketone to a cyclopentenone, a core structure in many natural products, including prostaglandins (B1171923). wikipedia.org While the initial rearrangement product is not a divinyl ketone, it could be converted to one through further synthetic steps that mimic biological transformations, such as allylic oxidation followed by olefination. The acid-catalyzed Nazarov cyclization then proceeds via a pentadienyl cation intermediate. wikipedia.org

Another potential biomimetic pathway involves leveraging the reactivity of the alkyne in cationic cyclizations, which are known to be key steps in the biosynthesis of terpenes and steroids. nih.govresearchgate.net In the presence of a Lewis acid, the hydroxyl group of this compound could be eliminated to form a carbocation, which could then be attacked by a tethered nucleophile in an intramolecular fashion to construct cyclic systems. The regioselectivity of such cyclizations is often influenced by the substitution pattern of the alkyne. nih.gov

The Favorskii rearrangement, a base-catalyzed rearrangement of α-halo ketones to carboxylic acid derivatives, offers another conceptual parallel to biomimetic synthesis, particularly in its ability to effect ring contraction in cyclic systems. ddugu.ac.inwikipedia.org While not directly applicable to this compound, this reaction highlights how simple reagents can induce complex skeletal rearrangements, a hallmark of many biosynthetic pathways. ddugu.ac.in

These proposed pathways, rooted in well-established chemical principles, underscore the potential of this compound as a valuable starting material in biomimetic synthesis. Future research may uncover specific natural product syntheses that leverage the unique reactivity of this compound in biomimetic cascades.

Table 2: Potential Biomimetic Transformations of this compound
Reaction TypePlausible Product TypeBiomimetic RelevanceReference
Meyer-Schuster Rearrangementα,β-Unsaturated KetoneMimics enzymatic dehydration and isomerization. wikipedia.orgrsc.org
Nazarov Cyclization (of a derivative)CyclopentenoneKey step in the biosynthesis of prostaglandins and other natural products. wikipedia.org
Cationic Alkyne CyclizationCarbocyclic or Heterocyclic RingsAnalogous to terpenoid and steroid biosynthesis. nih.govresearchgate.net

Future Directions and Emerging Research Avenues in 5 Hydroxy 3 Hexyn 2 One Chemistry

Development of Novel Catalytic Systems for Selective Transformations

The reactivity of the alkyne and ketone functionalities in 5-hydroxy-3-hexyn-2-one opens doors for a multitude of selective transformations. Future research is anticipated to focus on the development of sophisticated catalytic systems that can chemoselectively target each functional group.

Gold and Ruthenium Catalysis: Homogeneous gold catalysis has proven to be a powerful tool for the activation of alkynes towards nucleophilic attack under mild conditions. acs.orgsoci.org Future investigations could explore gold-catalyzed intramolecular cyclizations of this compound derivatives to generate complex heterocyclic scaffolds. acs.org For instance, the intramolecular addition of the hydroxyl group to the alkyne could yield furanone derivatives, a common motif in natural products. Furthermore, gold-catalyzed intermolecular reactions with various nucleophiles could lead to a diverse array of functionalized products. mdpi.commdpi.com

Ruthenium catalysts are well-known for their ability to mediate a variety of transformations involving ketones and alkynes, including C-H functionalization and alkylation reactions. nih.govrsc.orgacs.org The development of ruthenium-based systems for the ketone-directed hydroarylation of the alkyne in this compound could provide a direct route to highly functionalized aromatic structures. nih.govresearchgate.net Additionally, ruthenium-catalyzed α-alkylation of the ketone using alcohols as green alkylating agents represents a sustainable approach to further derivatization. acs.orgelsevierpure.com

Catalyst TypePotential Transformation on this compoundPotential Product Class
Gold (Au)Intramolecular hydroalkoxylationFuranones and other O-heterocycles
Gold (Au)Intermolecular hydrofunctionalization of the alkyneFunctionalized enones
Ruthenium (Ru)Ketone-directed hydroarylation of the alkyneArylated hydroxy ketones
Ruthenium (Ru)α-Alkylation of the ketoneβ-Disubstituted hydroxy ketones

Exploitation of this compound in Materials Science Applications

The presence of a terminal alkyne group makes this compound an attractive monomer for the synthesis of novel polymers and functional materials.

Polymer Synthesis: The alkyne functionality can participate in polymerization reactions, such as those utilized in the synthesis of polytriazoles via "click chemistry". rsc.org By incorporating this compound into polymer backbones, materials with tailored properties, such as thermal stability and altered solubility, could be developed. The hydroxyl group offers a further point for modification, allowing for the creation of cross-linked or functionalized polymers. Research into alkyne-functionalized polyesters has demonstrated the potential for creating biodegradable and cytocompatible soft elastomers for biomedical applications. acs.org

Surface Functionalization: The alkyne group can be used to functionalize surfaces, such as gold nanoparticles. acs.org This opens up possibilities for creating novel nanomaterials with applications in chemical sensing and diagnostics. The ability to attach this compound to a surface provides a "handle" for further modification through reactions at the hydroxyl or ketone group, enabling the design of complex, multifunctional surfaces.

Interdisciplinary Approaches in Chemical Biology and Synthesis

The dual functionality of this compound makes it a prime candidate for interdisciplinary research, particularly at the interface of chemical biology and organic synthesis.

Click Chemistry and Bioconjugation: The terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". wikipedia.orgijpsjournal.com This reaction's high efficiency and biocompatibility make it ideal for bioconjugation. nih.gov this compound could be used as a linker to attach probes or therapeutic agents to biomolecules. The hydroxyl group could be used to attach the compound to a molecule of interest, leaving the alkyne available for a subsequent click reaction. This approach has been used to develop bifunctional ligands for studying biological receptors. nih.govresearchgate.net The alkyne can act as a bio-orthogonal tag, allowing for the visualization and tracking of molecules in complex biological systems. rsc.org

Synthesis of Bioactive Molecules: Alkynes are important functional motifs found in numerous natural products with a wide range of biological activities. rsc.org The structural features of this compound could serve as a starting point for the synthesis of novel bioactive compounds. The development of synthetic routes to create libraries of derivatives could lead to the discovery of new therapeutic agents.

Sustainable Synthetic Methodologies for Hexynone Production

Future research will likely focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and related compounds.

Green Chemistry Approaches: Traditional methods for the synthesis of acetylenic ketones often rely on stoichiometric reagents and harsh reaction conditions. mdpi.comacs.org Green chemistry principles encourage the use of catalytic methods, renewable resources, and the reduction of waste. fiveable.me The use of alcohols as greener alkylating agents in transition metal-catalyzed reactions is a promising alternative to toxic alkyl halides. researchgate.net Research into the synthesis of acetylenic alcohols from calcium carbide, an inexpensive and renewable resource, showcases a move towards more sustainable starting materials. rsc.org

Atom Economy and Catalysis: Developing catalytic processes that maximize atom economy is a key goal of sustainable chemistry. fiveable.me This involves designing reactions where the majority of the atoms from the reactants are incorporated into the final product. Future synthetic strategies for this compound could focus on catalytic C-C bond-forming reactions that are more efficient and generate less waste. cardiff.ac.uk For instance, nickel-catalyzed deoxygenative coupling of ketones and aldehydes presents a novel approach for C(sp3)-C(sp3) bond formation. nih.gov

Sustainability AspectFuture Research FocusExample Methodologies
Starting Materials Use of renewable and abundant feedstocksSynthesis from calcium carbide-derived acetylene (B1199291) rsc.org
Reagents Replacement of stoichiometric and toxic reagentsUse of alcohols as alkylating agents researchgate.net
Catalysis Development of highly efficient and recyclable catalystsTransition-metal catalysis (e.g., Ru, Ni) acs.orgnih.gov
Atom Economy Maximizing the incorporation of reactant atoms into the productCatalytic C-C bond forming reactions cardiff.ac.uk

Q & A

Q. What are the critical safety protocols for handling 5-Hydroxy-3-hexyn-2-one in laboratory settings?

  • Methodological Answer : Handling requires chemical-resistant gloves (tested to EN 374 standards) and leak-tightness verification before use . Eye protection with tightly sealed goggles is mandatory to prevent ocular exposure . For respiratory safety, use ventilation systems or NIOSH-approved respirators in poorly ventilated areas . Contamination risks necessitate avoiding drains and surface water; store in appropriate containers to prevent environmental release . Precautionary measures include post-handling handwashing and barrier creams for skin protection .

Q. How should researchers design experiments to synthesize this compound with reproducibility?

  • Methodological Answer : Begin with a hypothesis-driven approach to define reaction parameters (e.g., catalysts, temperature, solvent systems) . Document all variables (e.g., stoichiometry, reaction time) and control groups to isolate critical factors . Validate purity via chromatography (HPLC/TLC) and spectroscopic methods (NMR, IR) . Replicate experiments under identical conditions to confirm reproducibility, and report deviations in procedural logs .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) identifies structural features (e.g., hydroxyl and alkyne protons) . Infrared (IR) spectroscopy confirms functional groups (C≡C stretch at ~2100–2260 cm⁻¹, O-H stretch at ~3200–3600 cm⁻¹) . Mass spectrometry (MS) determines molecular weight and fragmentation patterns . Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Monitor degradation via HPLC and track byproducts . Store samples in inert atmospheres (argon) at –20°C to minimize hydrolysis or oxidation . For long-term storage, validate container compatibility (e.g., glass vs. polymer) and reassess purity every 6–12 months .

Q. What mechanistic insights can be gained from studying this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments to identify rate-determining steps . Analyze regioselectivity via computational modeling (e.g., Fukui indices) to predict reactive sites . Compare catalytic systems (e.g., Pd vs. Cu) to elucidate electronic and steric influences . Validate mechanisms using isotopic labeling (²H/¹³C) and in situ spectroscopic monitoring .

Q. How can computational modeling optimize reaction pathways involving this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate transition states and activation energies . Simulate solvent effects (PCM models) and catalyst interactions (QM/MM) to refine reaction conditions . Cross-validate computational predictions with experimental data (e.g., kinetic studies) to identify discrepancies . Use cheminformatics tools (e.g., Gaussian, ORCA) for large-scale conformational sampling .

Q. How should researchers resolve contradictions in experimental data for this compound’s bioactivity?

  • Methodological Answer : Triangulate data from multiple assays (e.g., enzymatic inhibition, cytotoxicity) to confirm bioactivity trends . Control for batch-to-batch variability by re-synthesizing the compound under standardized conditions . Perform statistical rigor (e.g., ANOVA, p-value thresholds) to distinguish noise from significant results . Revisit hypotheses to explore alternative explanations (e.g., impurities, solvent interactions) .

Methodological Considerations

  • Data Collection : Combine quantitative (e.g., HPLC peak areas) and qualitative (e.g., crystallinity observations) metrics .
  • Hypothesis Refinement : Use iterative feedback between experimental results and computational models to adjust research questions .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and safety incidents transparently to aid reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.